molecular formula C8H9BrClN B13542938 (S)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine

(S)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine

Cat. No.: B13542938
M. Wt: 234.52 g/mol
InChI Key: HIVILXRPZVDOLD-YFKPBYRVSA-N
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Description

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine is an organic compound characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions of the phenyl ring, respectively.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by advanced chiral separation techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated or alkylated products.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-fluorophenyl)pyrrolidine
  • ®-2-(3-bromo-2-methoxyphenyl)azetidine
  • ®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Uniqueness

(1S)-1-(4-bromo-2-chlorophenyl)ethan-1-amine is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure can result in different pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

(1S)-1-(4-bromo-2-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

HIVILXRPZVDOLD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)Cl)N

Origin of Product

United States

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